N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethyl group at the para position of the benzene ring. The sulfonamide nitrogen is linked to a hydroxyethyl chain bearing a 1-methylindole substituent at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to interactions with hydrophobic binding pockets in biological targets .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-10,17,22,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWJDDYPGKRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological applications, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure with the following key components:
- Indole moiety : Contributes to biological activity through its ability to interact with various biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfonamide group : Known for its antibacterial properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | 31.108 - 62.216 μM | Bactericidal effect |
The compound was found to be particularly effective against Gram-positive bacteria, showing a bactericidal effect at lower concentrations compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Assay Type | Result |
|---|---|
| COX-1 Inhibition | IC50 = 0.5 μM |
| COX-2 Inhibition | IC50 = 0.25 μM |
These results indicate a selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant biofilm inhibition (MBIC = 62.216 - 124.432 μg/mL), outperforming conventional treatments .
Case Study 2: Anti-inflammatory Effects
In an in vivo model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences : The indole substituent is at position 3 instead of 5, and the core structure is a propanamide rather than a sulfonamide. The fluoro-biphenyl group contrasts with the trifluoromethyl benzene in the target compound.
- Implications : Positional isomerism of the indole (3 vs. 5) may alter receptor binding specificity, as indole-3-yl derivatives often target serotonin-related pathways, whereas indole-5-yl groups are associated with kinase inhibition .
2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide (Compound 28, )
- The trifluoromethyl group is on a phenyl ring attached to the triazine, differing from the direct sulfonamide linkage in the target compound.
- Spectroscopic Data : IR peaks at 1320 cm⁻¹ (SO₂) and NMR signals for SCH₂ (δ 4.32 ppm) highlight distinct electronic environments compared to the hydroxyethyl-indole chain in the target compound .
N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ()
- Key Differences : Replaces the indole with an indazole (additional nitrogen at position 2) and introduces a 4-fluorophenyl group. The ethyl group is directly attached to the sulfonamide nitrogen.
- Implications : Indazole’s enhanced hydrogen-bonding capacity may improve target affinity, but the fluorophenyl group could reduce solubility compared to the target’s hydroxyethyl chain .
Pharmacological and Functional Comparisons
T0901317 ()
- Activity: Acts as a retinoic acid receptor-related orphan receptor (ROR) inverse agonist. Its trifluoroethyl and trifluoromethyl groups contribute to high lipophilicity (clogP ~5.2) and receptor selectivity.
- The indole moiety could confer unique interactions with ROR or related targets .
2.2.2. Beta-3 Adrenoceptor Agonists ()
- rat receptors). The target compound’s indole and hydroxyethyl groups may mitigate such issues by enhancing human receptor compatibility .
Bioavailability and Metabolic Stability
- The hydroxyethyl group in the target compound may enhance aqueous solubility compared to T0901317’s trifluoroethyl chain but could increase susceptibility to glucuronidation. In contrast, perfluorinated benzenesulfonamides () exhibit extreme metabolic stability due to C-F bonds but raise environmental concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
